molecular formula C10H8O2 B11918340 2h-1-Benzopyran-7-carbaldehyde CAS No. 344753-19-1

2h-1-Benzopyran-7-carbaldehyde

Cat. No.: B11918340
CAS No.: 344753-19-1
M. Wt: 160.17 g/mol
InChI Key: MQHBXDXRZFARJR-UHFFFAOYSA-N
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Description

2H-Chromene-7-carbaldehyde is a chemical compound belonging to the class of chromenes, which are oxygen-containing heterocycles. Chromenes are known for their presence in various natural products, pharmaceutical agents, and biologically relevant molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-chromene-7-carbaldehyde typically involves cyclization reactions and late-stage functionalization of the parent 2H-chromenes. One common method includes the reaction of salicylaldehyde with an appropriate alkyne in the presence of a catalyst to form the chromene ring . Another approach involves the use of benzopyran ring formation through cyclization reactions .

Industrial Production Methods: Industrial production methods for 2H-chromene-7-carbaldehyde often utilize green chemistry principles, such as using green solvents and catalysts. These methods aim to minimize environmental impact while maximizing yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2H-Chromene-7-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties and functionalities .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2H-chromene-7-carbaldehyde can yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 2H-chromene-7-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or interact with cellular receptors to exert its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

CAS No.

344753-19-1

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

IUPAC Name

2H-chromene-7-carbaldehyde

InChI

InChI=1S/C10H8O2/c11-7-8-3-4-9-2-1-5-12-10(9)6-8/h1-4,6-7H,5H2

InChI Key

MQHBXDXRZFARJR-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C(O1)C=C(C=C2)C=O

Origin of Product

United States

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